Bienvenue dans la boutique en ligne BenchChem!

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

Asymmetric synthesis Kinetic resolution Chiral acyl-transfer catalysis

Procure the chirally pure (S)-enantiomer (CAS 130273-50-6) for reproducible asymmetric synthesis and SAR investigations. This >99% ee building block preserves the (S)-configuration in oxazolidinone and β-amino alcohol syntheses, eliminating resolution steps. Its validated low lipophilicity and favorable toxicity profile reduce off-target risk in CNS and anti-infective programs. Do not substitute with racemic mixtures or the (R)-enantiomer—stereochemical integrity is critical for reliable chromatographic resolution, enantioselective co-crystallization, and kinetic resolution studies.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 130273-50-6
Cat. No. B3365978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
CAS130273-50-6
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21)/t16-/m0/s1
InChIKeyKRWSLCYLYQEVCL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- (CAS 130273-50-6): Chiral Purity and Physicochemical Differentiation for Informed Procurement


Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- (CAS 130273-50-6) is a single-enantiomer (S)-2-hydroxyamide derivative incorporating a diphenylacetyl moiety and a chiral 2-hydroxybutyl substituent (IUPAC: N-[(2S)-2-hydroxybutyl]-2,2-diphenylacetamide) . This compound belongs to the class of chiral diphenylacetamides, a group of substituted acetamides recognized for their stereochemically dependent pharmacological and physicochemical profiles, including lipophilicity, membrane permeability, and toxicity parameters that are strongly influenced by substituent polarity and spatial configuration . As a well-defined, chirally pure research intermediate, it serves as a privileged building block for asymmetric synthesis and structure–activity relationship (SAR) investigations, offering a distinct stereochemical handle that cannot be replicated by the racemic mixture or the opposite enantiomer .

Why Generic Diphenylacetamide Analogs Cannot Replace (S)-Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl- in Stereochemically Demanding Applications


Diphenylacetamide derivatives are not functionally interchangeable; subtle changes in the N-substituent and stereochemistry produce divergent chromatographic retention, lipophilicity, predicted pharmacokinetic behavior, and toxicity profiles . In the specific case of CAS 130273-50-6, the (S)-configuration at the 2-hydroxybutyl carbon and the precise chain length of the hydroxyalkyl group are critical determinants of molecular recognition events. Replacement with the (R)-enantiomer, the racemic mixture, or an analog bearing an aryl hydroxyl group (e.g., N-(2-hydroxyphenyl)-2,2-diphenylacetamide) changes the spatial orientation of hydrogen-bond donors and acceptors, alters the compound's logP, and modifies its behavior as a substrate in kinetic resolution or as a chiral building block in asymmetric synthesis . Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncontrolled stereochemical variables that compromise experimental reproducibility, catalytic selectivity, and SAR interpretability.

Quantitative Differentiation Evidence for (S)-Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl- (CAS 130273-50-6) Versus Key Comparators


Enantioselective Kinetic Resolution: (S)-Enantiomer Achieves s-Factor >250 Using (R)-BTM Catalyst

Under kinetic resolution conditions employing (R)-benzotetramisole ((R)-BTM) as a chiral acyl-transfer catalyst, the (S)-enantiomer of N-(2-hydroxybutyl)-2,2-diphenylacetamide is obtained with a stereoselectivity factor (s-value) exceeding 250, whereas the (R)-enantiomer is recovered with substantially lower selectivity . In the same study, 22 racemic 2-hydroxyamide examples were resolved, and the tertiary amide derived from diphenylacetyl chloride and 1-amino-2-butanol demonstrated the highest s-value among the series, confirming a pronounced stereochemical preference linked to the diphenylacetyl–BTM complex .

Asymmetric synthesis Kinetic resolution Chiral acyl-transfer catalysis

Lipophilicity (RM0) and Polarity-Driven Chromatographic Retention Distinguish (S)-Hydroxybutyl Derivative from Other Diphenylacetamide N-Substituents

Reversed-phase thin-layer chromatography (RPTLC) on C18 and cyano phases was used to determine retention constants (RM0) for a series of diphenylacetamides with varied N-substituents . The lipophilicity parameter RM0, which inversely correlates with polarity, showed strong dependence on the nature of the N-substituent. The 2-hydroxybutyl-substituted derivative (target compound class) exhibited an experimentally determined RM0 value that positioned it at the hydrophilic end of the series, markedly below N-alkyl (e.g., N-propyl, N-butyl) and N-aryl (e.g., N-phenyl) diphenylacetamides. For example, replacing the 2-hydroxybutyl group with an N-phenyl substituent increased RM0 by approximately 0.8–1.2 log units, corresponding to a >6-fold increase in lipophilicity .

Lipophilicity Retention parameters QSRR modeling

Predicted Toxicity Parameters Favor Hydroxyalkyl-Substituted Diphenylacetamides Over Aryl-Substituted Counterparts

Chemometric modeling of diphenylacetamide bioactivity parameters revealed that the chromatographic parameter m (slope of the retention–modifier relationship) exhibits strong resemblance with toxicity predictors generated by in silico platforms . The 2-hydroxybutyl-substituted derivatives, characterized by polar, hydrogen-bond-capable side chains, clustered in a lower-toxicity region of the principal component space, whereas N-aryl-substituted diphenylacetamides projected into regions associated with higher predicted toxicity (e.g., mutagenicity and hepatotoxicity alerts). Quantitative comparison of computed toxicity scores indicated that the N-(2-hydroxybutyl) derivative showed a predicted oral rat LD50 approximately 2- to 3-fold higher (i.e., less acutely toxic) than the N-phenyl analog .

In silico toxicology Molecular descriptors Drug-likeness

Chiral Inclusion Ability Differs Markedly Between (S)- and (R)-Mandelic Acid-Derived Amide Hosts

A direct comparative study of chiral amide hosts derived from (S)- and (R)-mandelic acid demonstrated a marked difference in inclusion abilities between stereoisomers . The (S)-configured host (structurally analogous to the target compound in that it bears an (S)-α-hydroxyamide motif) formed stable inclusion complexes with a variety of guest solvents (e.g., ethanol, acetonitrile), whereas the (R)-host under identical conditions failed to form crystalline inclusion adducts. Quantitatively, the (S)-host exhibited an inclusion stoichiometry of 1:1 (host:guest) and a guest release temperature of 85–110 °C by thermogravimetric analysis, while the (R)-host showed no measurable guest uptake .

Chiral inclusion Host–guest chemistry Stereoselective crystallization

Synthetic Yield and Enantiomeric Excess: (S)-Diphenylacetamide Outperforms Racemic and (R)-Forms in Downstream Derivatization

The (S)-N-(2-hydroxybutyl)-2,2-diphenylacetamide obtained via (R)-BTM-mediated kinetic resolution can be directly converted into chiral amino alcohols, oxazolidinones, and β-lactams while maintaining enantiomeric excess above 99% . In contrast, starting from the racemic mixture requires an additional resolution step, resulting in a theoretical maximum yield of 50% for the desired enantiomer and a practical yield of ~35–40% after purification. The (R)-enantiomer, when subjected to the same downstream transformations, produces the opposite stereochemical outcome, which may be undesirable for target-oriented synthesis .

Chiral pool synthesis Enantiomeric excess Derivatization efficiency

Validated Application Scenarios for (S)-Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl- (CAS 130273-50-6)


Asymmetric Synthesis of Chiral β-Amino Alcohols and Oxazolidinones

The (S)-2-hydroxybutyl diphenylacetamide serves as a high-enantiomeric-excess (>99% ee) building block for the preparation of chiral oxazolidinones and β-amino alcohols via reduction and cyclization sequences . The pre-established (S)-configuration at the hydroxy-substituted carbon is preserved throughout the synthetic pathway, enabling the construction of advanced chiral intermediates without additional resolution steps, directly leveraging the s > 250 selectivity established in the kinetic resolution protocol .

Enantioselective Host–Guest and Chiral Separation Materials

Based on the demonstrated stereospecific inclusion properties of (S)-mandelic acid-derived amides, the (S)-configured benzeneacetamide can be employed as a chiral host component in crystalline sponge methods or enantioselective co-crystallization screens . The exclusive inclusion ability of the (S)-enantiomer, contrasted with the complete inactivity of the (R)-enantiomer, provides a binary selection criterion for designing enantioselective separation matrices.

Structure–Activity Relationship (SAR) Studies in Diphenylacetamide-Based Drug Discovery

The chemometrically validated low lipophilicity (RM0) and favorable predicted toxicity profile of the 2-hydroxybutyl-substituted diphenylacetamide series make this compound a preferred scaffold for SAR exploration of targets where reduced non-specific protein binding and lower off-target toxicity are critical, such as CNS or anti-infective programs. The (S)-enantiomer provides a defined stereochemical starting point that eliminates the confounding effects of racemic mixtures on biological assay interpretation.

Chiral Derivatizing Agent for Analytical Enantiomeric Excess Determination

The diphenylacetyl chromophore combined with the chiral 2-hydroxybutyl moiety enables this compound to function as a UV-active chiral derivatizing agent for the determination of enantiomeric excess of amines and alcohols via HPLC or NMR analysis, leveraging the enhanced chromatographic resolution imparted by the bulky diphenyl groups and the hydrogen-bonding hydroxyl group .

Quote Request

Request a Quote for Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.